

Application Notes and Protocols: ZN148 for Studying Resistance Mechanisms in Enterobacterales

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Compound of Interest		
Compound Name:	ZN148	
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Introduction

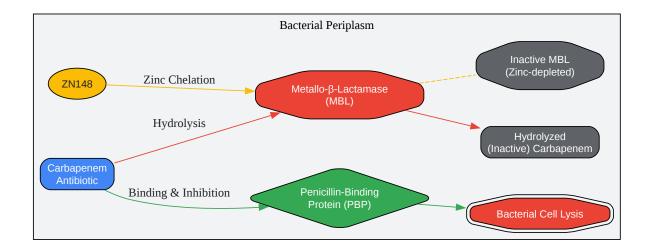
The emergence and global spread of carbapenem-resistant Enterobacterales (CRE) represents a critical threat to public health. A primary mechanism of resistance in these pathogens is the production of metallo-β-lactamases (MBLs), enzymes that hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems. **ZN148** is a novel, synthetic MBL inhibitor that functions by chelating the essential zinc ions in the active site of these enzymes. [1][2][3] This action restores the efficacy of carbapenems, offering a promising strategy to combat infections caused by MBL-producing Enterobacterales.[1][2][3] These application notes provide detailed protocols and data for utilizing **ZN148** in the study of resistance mechanisms in this important group of bacteria.

Mechanism of Action

ZN148 is a zinc-chelating MBL inhibitor.[1][2][3] MBLs are zinc-dependent enzymes that require one or two zinc ions for their catalytic activity.[4] **ZN148** acts by binding to and removing these essential zinc ions from the active site of the MBL.[1] This inactivation of the MBL prevents the hydrolysis of carbapenem antibiotics, thereby restoring their antibacterial activity against the resistant bacteria.[1][2][3] Biochemical analyses have shown a time-dependent inhibition of



MBLs by **ZN148**.[2][3] The addition of exogenous zinc after exposure to **ZN148** only partially restores MBL activity, suggesting a largely irreversible mechanism of inhibition.[2][3]



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Mechanism of **ZN148** Action

Data Presentation In Vitro Efficacy of ZN148 in Combination with Meropenem

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of meropenem alone and in combination with 50 μ M **ZN148** against a large collection of MBL-producing clinical Enterobacterales strains. The data demonstrates that **ZN148** significantly potentiates the activity of meropenem, reducing the MIC to susceptible levels in over 98% of the tested strains.[1]



Bacterial Species	Number of Strains	Meropenem MIC90 (mg/L)	Meropenem + 50 μM ZN148 MIC90 (mg/L)
E. coli	112	≥64	0.5
K. pneumoniae	112	≥64	0.5
Other Enterobacterales	10	≥64	0.5
All Strains	234	≥64	0.5

Data adapted from Samuelsen et al., 2020.[1]

In Vivo Efficacy of ZN148 in a Murine Peritonitis Model

The combination of **ZN148** and meropenem has demonstrated significant efficacy in a murine neutropenic peritonitis model against an NDM-1-producing Klebsiella pneumoniae strain.

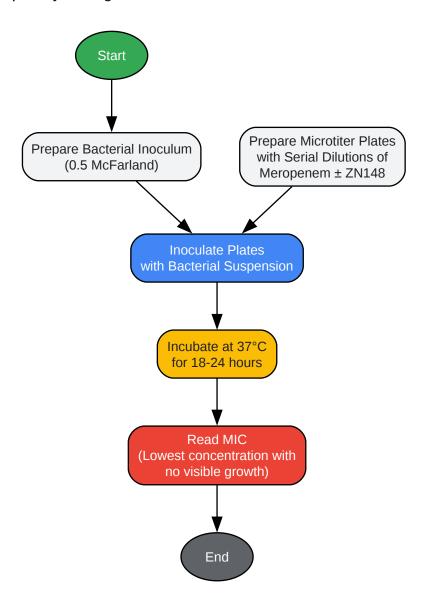
Treatment Group	Bacterial Load in Peritoneal Fluid (log10 CFU/mL)	Bacterial Load in Blood (log10 CFU/mL)
Vehicle	~8.5	~6.0
ZN148 (10 mg/kg)	~8.5	~6.0
Meropenem (33 mg/kg)	~6.0	~4.0
Meropenem (33 mg/kg) + ZN148 (10 mg/kg)	~3.0	~2.0

Approximate values based on graphical data from Samuelsen et al., 2020.[1]

Experimental Protocols Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination



This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.



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Workflow for MIC Determination

Materials:

- M Mueller-Hinton Broth (MHB), cation-adjusted
- Sterile 96-well microtiter plates
- Bacterial strains to be tested



- · Meropenem stock solution
- ZN148 stock solution (for combination testing)
- 0.5 McFarland turbidity standard
- Sterile saline or PBS
- Spectrophotometer

Procedure:

- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
 - Suspend the colonies in sterile saline or PBS.
 - Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
 - Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
- Plate Preparation:
 - Prepare serial two-fold dilutions of meropenem in MHB in the wells of the microtiter plate.
 - For combination testing, prepare the meropenem dilutions in MHB containing a fixed concentration of ZN148 (e.g., 50 μM).
 - Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).
- Inoculation and Incubation:
 - Inoculate each well (except the sterility control) with the prepared bacterial inoculum.
 - Incubate the plates at 37°C for 18-24 hours in ambient air.

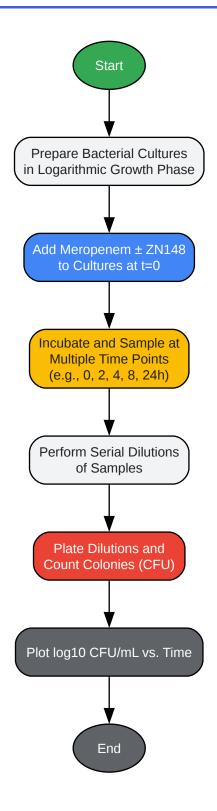


- MIC Determination:
 - After incubation, visually inspect the plates for bacterial growth (turbidity).
 - The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Time-Kill Assay

This assay determines the rate of bacterial killing by an antimicrobial agent over time.





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Workflow for Time-Kill Assay

Materials:



- MHB
- Bacterial strain in logarithmic growth phase
- Meropenem and ZN148 stock solutions
- Sterile culture tubes or flasks
- Sterile saline or PBS for dilutions
- Agar plates (e.g., Tryptic Soy Agar)
- · Incubator with shaking capabilities

Procedure:

- Inoculum Preparation:
 - Grow the test organism in MHB to the early to mid-logarithmic phase of growth.
 - Dilute the culture in fresh, pre-warmed MHB to a starting concentration of approximately 5
 x 10⁵ to 1 x 10⁶ CFU/mL.
- Assay Setup:
 - Prepare culture tubes with the diluted bacterial suspension.
 - Add meropenem, ZN148, or the combination at the desired concentrations. Include a
 growth control with no antimicrobial agent.
 - The final volume in each tube should be consistent (e.g., 10 mL).
- Incubation and Sampling:
 - Incubate the tubes at 37°C with shaking.
 - At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

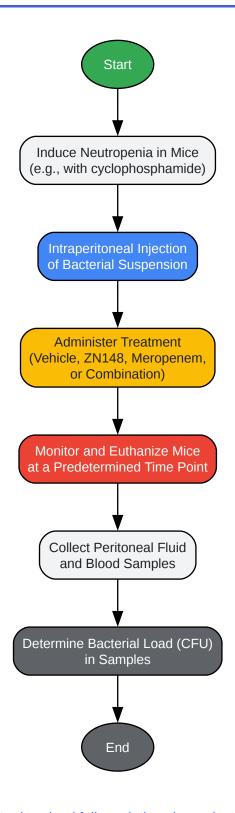


- Viable Cell Counting:
 - Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
 - Plate a known volume of the appropriate dilutions onto agar plates.
 - Incubate the plates at 37°C for 18-24 hours.
- Data Analysis:
 - Count the number of colonies on the plates and calculate the CFU/mL for each time point.
 - Plot the log10 CFU/mL versus time for each treatment condition. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Murine Neutropenic Peritonitis Model

This in vivo model is used to assess the efficacy of antimicrobial agents in a mammalian system.





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Workflow for Murine Peritonitis Model

Materials:



- Female ICR mice (or other suitable strain)
- Cyclophosphamide
- Carbapenem-resistant Enterobacterales strain
- Sterile saline or PBS
- ZN148 and meropenem for injection
- Syringes and needles
- Equipment for euthanasia and sample collection

Procedure:

- Induction of Neutropenia:
 - Render mice neutropenic by intraperitoneal injection of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.
- Bacterial Challenge:
 - Grow the bacterial strain to the mid-logarithmic phase.
 - Wash and resuspend the bacteria in sterile saline.
 - Infect the neutropenic mice via intraperitoneal injection with a predetermined inoculum (e.g., 10^6 - 10^7 CFU).
- Treatment Administration:
 - At a specified time post-infection (e.g., 1-2 hours), administer the treatment regimens subcutaneously or via another appropriate route.
 - Treatment groups should include a vehicle control, ZN148 alone, meropenem alone, and the combination of meropenem and ZN148.
- Sample Collection and Analysis:



- At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.
- Collect peritoneal fluid and blood samples aseptically.
- Perform serial dilutions and plate the samples to determine the bacterial load (CFU/mL or CFU/organ).
- Data Analysis:
 - Compare the bacterial loads between the different treatment groups to assess the efficacy
 of the combination therapy. Statistical analysis (e.g., ANOVA) should be performed to
 determine the significance of the observed differences.

Conclusion

ZN148 is a potent MBL inhibitor that effectively restores the in vitro and in vivo activity of carbapenems against resistant Enterobacterales. The protocols outlined in these application notes provide a framework for researchers to further investigate the mechanisms of resistance and the potential of **ZN148** as a component of combination therapy for treating infections caused by these challenging pathogens.

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